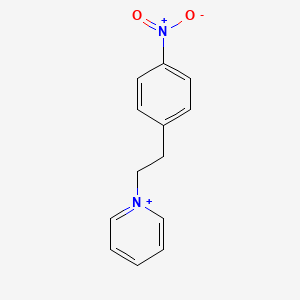

1-(2-(4-Nitrophenyl)ethyl)pyridinium

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

118177-67-6 |

|---|---|

Molecular Formula |

C13H13N2O2+ |

Molecular Weight |

229.25 g/mol |

IUPAC Name |

1-[2-(4-nitrophenyl)ethyl]pyridin-1-ium |

InChI |

InChI=1S/C13H13N2O2/c16-15(17)13-6-4-12(5-7-13)8-11-14-9-2-1-3-10-14/h1-7,9-10H,8,11H2/q+1 |

InChI Key |

AOZIQWMPOFXLEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization Strategies for 1 2 4 Nitrophenyl Ethyl Pyridinium

Methodologies for Pyridinium (B92312) Core Construction

The construction of the pyridine (B92270) ring is a fundamental aspect of heterocyclic chemistry, with numerous methods developed to create substituted pyridines. baranlab.org These syntheses often rely on condensation or cycloaddition reactions. baranlab.org

Electrophilic and Nucleophilic Amination Approaches to Pyridine Derivatives

The direct conversion of benzene (B151609) rings into pyridines represents a significant challenge in synthetic chemistry. chemistryviews.org However, recent advancements have shown that aryl azides can be converted into 2-aminopyridines through a one-pot process involving blue light irradiation. chemistryviews.orgresearchgate.net This method facilitates a nitrogen insertion into the benzene ring, fundamentally altering the carbocyclic core to a heterocyclic one. chemistryviews.orgresearchgate.net

Nucleophilic amination of pyridines, on the other hand, is a more established route to aminopyridines. The Chichibabin reaction, for instance, involves the treatment of pyridine with sodium amide to yield 2-aminopyridine. youtube.com This reaction proceeds via nucleophilic attack at the 2-position, followed by hydride elimination. youtube.com Variations of this reaction can utilize other nucleophiles like hydroxylamine, which can react under milder conditions. youtube.com Additionally, a straightforward process for aminating pyridines involves reacting phosphonium (B103445) salt derivatives with sodium azide. nih.gov

It is important to note that the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. pharmaguideline.comyoutube.comyoutube.com

Cycloaddition and Condensation Reactions in Pyridine Synthesis

Condensation reactions are a cornerstone of pyridine synthesis, providing access to a wide array of functionalized pyridine rings. acsgcipr.org

Hantzsch Dihydropyridine (B1217469) Synthesis : This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.comorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine derivative. wikipedia.orgacs.orgthermofisher.com This method is highly versatile, and modifications can allow for the synthesis of unsymmetrical pyridines. baranlab.orgthermofisher.com

Key Features of Hantzsch Pyridine Synthesis

| Component | Description | Reference |

|---|---|---|

| Reactants | An aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (e.g., ammonia). | wikipedia.orgchemtube3d.com |

| Intermediate | A 1,4-dihydropyridine (Hantzsch ester). | wikipedia.orgacs.org |

| Final Step | Oxidation to the aromatic pyridine ring. | organic-chemistry.orgthermofisher.com |

| Advantages | High atom efficiency and simpler reaction steps compared to linear synthesis. | wikipedia.org |

Guareschi-Thorpe Condensation : This reaction synthesizes pyridine derivatives through the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. drugfuture.comwikipedia.org A variation involves reacting a cyanoacetic ester and a ketone with alcoholic ammonia. drugfuture.com The Guareschi-Thorpe synthesis is particularly useful for preparing 2-pyridones from cyanoacetamide and a 1,3-diketone or 3-ketoester. quimicaorganica.org Advanced versions of this reaction have been developed using green buffers and aqueous media. rsc.org

Kröhnke Pyridine Synthesis : This method produces 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. pharmaguideline.com

Cycloaddition reactions also offer a powerful route to the pyridine core. baranlab.org Transition metal-catalyzed [2+2+2] cycloadditions can construct the pyridine ring system from nitriles and alkynes, allowing for control over the substitution pattern. nih.gov Formal [3+3] cycloaddition reactions between enamines and unsaturated aldehydes or ketones provide a practical route to tri- or tetrasubstituted pyridines. acs.org Additionally, Diels-Alder reactions involving vinylallenes and sulfonyl cyanides can generate highly substituted pyridines. acs.org

Direct Conversion Methods for Substituted Pyridines

Beyond building the ring from acyclic precursors, methods exist to directly convert other cyclic structures into pyridines. For instance, a facile method for converting pyridines into substituted benzene derivatives has been developed, highlighting the potential for skeletal editing of the core structure. thieme-connect.com Conversely, as mentioned, aryl azides can be transformed into 2-aminopyridines. chemistryviews.orgresearchgate.net There are also reports of converting pyridines into thiophene-2-carbaldehydes through skeletal editing. chemrxiv.org

Installation of the 2-(4-Nitrophenyl)ethyl Side Chain

The synthesis of 1-(2-(4-nitrophenyl)ethyl)pyridinium is typically achieved by attaching the 2-(4-nitrophenyl)ethyl group to the nitrogen atom of a pre-existing pyridine ring.

Quaternization Reactions and N-Alkylation Pathways

The most direct method for synthesizing this compound is through the N-alkylation (quaternization) of pyridine. This reaction involves treating pyridine, which acts as a nucleophile, with a suitable electrophile, such as 2-(4-nitrophenyl)ethyl halide (e.g., bromide or iodide). wikipedia.org

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the pyridine nitrogen onto the electrophilic carbon of the side chain precursor. wikipedia.org This forms a new carbon-nitrogen bond and results in the positively charged pyridinium cation. Microwave-assisted quaternization has been shown to improve yields and shorten reaction times compared to conventional heating methods. researchgate.net Kinetic studies of the quaternization of poly(4-vinyl pyridine) with various alkyl bromides indicate that the reaction rate can be influenced by steric hindrance. rsc.orgrsc.org

General N-Alkylation (Quaternization) of Pyridine

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Pyridine | 2-(4-Nitrophenyl)ethyl bromide | This compound bromide | Nucleophilic Substitution (SN2) | wikipedia.org |

Stereoselective and Regioselective Considerations in Side Chain Attachment

For the synthesis of this compound, where the pyridine core is unsubstituted, regioselectivity of the N-alkylation is not a concern as there is only one nitrogen atom available for reaction.

However, when dealing with substituted pyridines, the position of substituents on the ring can influence the rate and feasibility of N-alkylation due to electronic and steric effects. In the broader context of pyridine functionalization, regioselectivity is a critical factor. For instance, the direct alkylation of pyridines can be directed to either the C2 or C4 positions depending on the reagents and conditions used. acs.org Methods have been developed for the regioselective synthesis of C4-alkylated pyridines, which has been a long-standing challenge. researchgate.netnih.gov

Stereoselectivity is not a factor in the N-alkylation step to form this compound, as no new chiral centers are created in this specific reaction. However, in the synthesis of more complex substituted pyridines and piperidines, stereoselective alkylation is a significant area of research. For example, the addition of Grignard reagents to pyridine N-oxides can proceed with high regio- and stereoselectivity to yield substituted piperidines. researchgate.netacs.orgacs.org

Post-Synthetic Functionalization and Modification of the Pyridinium Framework

Recent advancements in organic synthesis have provided a robust toolkit for the late-stage functionalization of pyridinium salts. This approach is particularly valuable as it allows for the modification of the core structure after its initial synthesis, providing direct access to complex analogues without the need for de novo synthesis. The reactivity of the pyridinium ring can be modulated to allow for selective C-H functionalization, metal-catalyzed cross-coupling, and photocatalytic transformations, thereby enabling the preparation of novel bifunctional reagents and intricate derivatives.

A significant challenge in pyridine chemistry has been controlling the regioselectivity of C-H functionalization due to multiple competing reaction sites, particularly the C2 and C4 positions. researchgate.netelsevierpure.com Traditional methods like the Minisci reaction often occur under harsh acidic conditions and can lead to mixtures of regioisomers. researchgate.netelsevierpure.com A prevailing modern strategy to overcome this challenge is the pre-activation of the pyridine nitrogen, creating an N-functionalized pyridinium salt. This enhances the ring's electrophilicity and allows for exquisite regiocontrol under mild, acid-free conditions. researchgate.netnih.gov

The choice of the N-substituent on the pyridinium salt is crucial for directing incoming radicals to either the C2 or C4 position. nih.gov For instance, visible-light-driven photocatalysis has been employed to generate phosphinoyl and carbamoyl (B1232498) radicals, which exhibit divergent site-selectivity. Under specific photocatalytic conditions, phosphinoyl radicals preferentially add to the C4 position, while carbamoyl radicals selectively functionalize the C2 position. acs.org This selectivity is attributed to secondary interactions between the incoming radical and the N-substituent on the pyridinium ring. acs.org

Similarly, N-heterocyclic carbene (NHC) catalysis can be used for the enantioselective functionalization at the C4 position of pyridinium salts. nih.gov This method involves the single-electron transfer (SET) oxidation of an enal under NHC catalysis, generating a homoenolate radical that selectively adds to the C4 position of the pyridinium core. nih.gov

| N-Substituent Type | Radical Source/Reagent | Catalyst/Conditions | Observed Selectivity | Reference |

|---|---|---|---|---|

| N-Amido | Cyclopropanols (β-carbonyl radicals) | Visible Light | C4 | nih.gov |

| N-Ethoxy | Phosphine Oxides (Phosphinoyl radicals) | Visible Light, Quinolinone Photocatalyst | C4 | acs.org |

| N-Ethoxy | Formamides (Carbamoyl radicals) | Visible Light, Quinolinone Photocatalyst | C2 | acs.org |

| N-Amido | Enals | N-Heterocyclic Carbene (NHC) | C4 | nih.gov |

| N-Amino | Electron-rich (hetero)arenes | Base-mediated, catalyst-free | C4 | nih.gov |

Both metal- and photo-based catalytic systems have been instrumental in expanding the scope of pyridinium salt functionalization. These methods provide mild and efficient pathways for creating new carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Transformations: Transition-metal catalysis is a powerful tool for the C–H functionalization of pyridinium systems. beilstein-journals.org Various metals, including palladium, copper, rhodium, and zirconium, have been utilized to catalyze the alkylation, arylation, and alkenylation of the pyridine ring. beilstein-journals.orgresearchgate.net For example, copper(I) iodide can catalyze the C-H alkylation of N-iminopyridinium ylides with tosylhydrazones. researchgate.net In this process, a copper pyridinium ylide intermediate is formed, which then reacts with a copper-carbene species to yield the C2-alkylated product. beilstein-journals.org Another strategy involves the in-situ generation of an N-methylpyridinium salt, which can then undergo palladium/copper co-catalyzed diarylation at both the C2 and C6 positions. bohrium.com

Photocatalyzed Transformations: Visible-light photocatalysis has emerged as a green and powerful method for modifying pyridinium salts. researchgate.net These reactions often proceed through radical-based mechanisms under mild, ambient temperature conditions. acs.org For instance, the irradiation of pyridinium salts in the presence of a suitable photocatalyst can generate radical precursors that lead to functionalization. researchgate.netresearchgate.net Dual catalytic systems, such as an iridium(III)/copper(I) system under green light, can be used to promote the addition of alkynes to azomethine ylides generated from pyridinium precursors. researchgate.net Furthermore, photocatalyst-free transformations are possible through the formation of an electron donor-acceptor (EDA) complex between the pyridinium salt (acceptor) and an electron-rich donor, which can initiate radical processes upon irradiation. researchgate.netresearchgate.net Photocatalytic treatments have also been studied to understand the transformation and degradation pathways of pyridinium-based ionic liquids in aqueous environments. nih.gov

| Catalysis Type | Catalyst/System | Transformation Type | Key Features | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | Pd/Cu | C-H Diarylation | Requires in-situ N-methylation; functionalizes C2 and C6. | bohrium.com |

| Metal-Catalyzed | CuI | C-H Alkylation | Uses N-iminopyridinium ylides and tosylhydrazones. | beilstein-journals.orgresearchgate.net |

| Photocatalyzed | Quinolinone | C-H Phosphonylation / Carbamoylation | Site-divergent functionalization at C2 or C4. | acs.org |

| Photocatalyzed | Ir(III)/Cu(I) | Alkyne Addition | Dual catalysis under green light irradiation. | researchgate.net |

| Photocatalyzed | None (EDA Complex) | Radical Generation | Photocatalyst-free via light-absorbing EDA complex. | researchgate.netresearchgate.net |

The activated nature of the pyridinium salt makes it an excellent platform for constructing more complex molecular architectures, including bifunctional reagents. N-aminopyridinium salts, for example, have emerged as a class of bifunctional aminating reagents that combine nucleophilicity at the nitrogen center with latent electrophilic or radical reactivity due to the reducible N-N bond. nih.gov This dual reactivity has been exploited in various photocatalyzed and metal-catalyzed transformations. nih.gov

This concept has been extended to the design of pyridinium salts as bifunctional reagents for alkene difunctionalization, which provides an innovative method for assembling complex organic structures. elsevierpure.com By carefully designing the N-substituent, the pyridinium salt can deliver two different functional groups across a double bond in a single operation.

Furthermore, the pyridinium moiety can be incorporated into larger systems to create sophisticated reagents. For instance, attaching electron-withdrawing pyridinium groups to 1,2,4-triazines yields triazinium salts that are highly reactive in bioorthogonal ligation reactions, enabling the efficient modification of peptides and proteins. researchgate.net The pyridinium functionality has also been installed at a late stage in the synthesis of macrocyclic peptides, followed by reductive couplings, to access diverse aryl alanine-containing structures that are otherwise difficult to synthesize. nih.gov This highlights the utility of the pyridinium core as a versatile synthetic handle for the late-stage functionalization and diversification of complex bioactive molecules. nih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways

Electron Transfer Phenomena in 1-(2-(4-Nitrophenyl)ethyl)pyridinium Systems

Electron transfer (ET) processes are central to the reactivity of this compound. The inherent electronic properties of its constituent parts make it a potent electron acceptor, capable of participating in both photo-induced and electrochemical ET events.

The this compound cation is a strong electron acceptor due to the combined electron-withdrawing nature of the cationic pyridinium (B92312) heterocycle and the nitro group on the phenyl ring. This characteristic allows it to form donor-acceptor (D-A) architectures with suitable electron donor molecules. nih.gov In such systems, the pyridinium salt serves as the acceptor component.

The formation of these D-A pairs can lead to the generation of light-absorbing electron donor-acceptor (EDA) complexes. nih.gov These complexes are significant as they can facilitate chemical reactions under visible light irradiation, often without the need for an external photocatalyst. nih.govresearchgate.net In related compounds, such as nitrophenyl-substituted dihydropyridines, intramolecular electron transfer from a donor moiety (the dihydropyridine (B1217469) ring) to the acceptor moiety (the nitrophenyl group) has been observed, leading to phenomena like fluorescence quenching. nih.govnih.gov This principle underscores the potent electron-accepting capability of the nitrophenyl group, which, in concert with the pyridinium cation, defines the reactivity of this compound in D-A systems.

Engineered biaryl N-carbamoyl pyridinium salts possessing a D-A relationship have been shown to enable optical triggering with visible light while simultaneously attenuating the probe's photo-oxidation potential to prevent photodegradation. nih.govresearchgate.net

Photo-induced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule following the absorption of light by one of the components. wikipedia.org This process generates a charge-separated state, which is a high-energy species that can drive subsequent chemical transformations. wikipedia.orgyoutube.com

In systems containing this compound and an appropriate electron donor, irradiation with light can initiate PET. The mechanism typically involves the following steps:

Excitation: A photon excites either the donor or the acceptor molecule to an electronically excited state.

Electron Transfer: An electron moves from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. In the case of this compound, it acts as the acceptor.

Formation of a Radical Ion Pair: The electron transfer results in the formation of a donor radical cation and an acceptor radical anion.

Studies on analogous D-A dyads, such as 4-phenyl-1,4-dihydropyridines with nitro-substituents, have demonstrated that fluorescence is completely quenched due to efficient intramolecular electron transfer, forming a charge-separated species (e.g., PyH2•+-PhNO2•−). nih.gov Following the initial PET event, several pathways are possible, including back-electron transfer, where the radical ions recombine to regenerate the ground-state reactants, or subsequent chemical reactions like proton transfer or fragmentation, leading to stable products. nih.gov

Table 1: Key Parameters in Photo-Induced Electron Transfer (PET) Systems

| Parameter | Description | Significance in this compound Systems |

| Excited State Redox Potential | The redox potential of the molecule in its electronically excited state. It determines the thermodynamic driving force for PET. | The excited state of a donor molecule must have a sufficiently negative oxidation potential to reduce the ground-state this compound. |

| Reorganization Energy (λ) | The energy required to structurally distort the reactants and solvent molecules into the geometry of the products following electron transfer. | A lower reorganization energy facilitates faster electron transfer rates. The flexible ethyl linker may influence this parameter. |

| Free Energy Change (ΔG°) | The overall thermodynamic driving force for the PET reaction, calculated using the Rehm-Weller equation. | A negative ΔG° indicates a thermodynamically favorable PET process. The high electron affinity of the pyridinium salt contributes to a favorable ΔG°. youtube.com |

| Back-Electron Transfer Rate (k_bet) | The rate at which the generated radical ion pair recombines to return to the ground state. | For productive chemistry to occur, the rate of subsequent chemical reactions must be competitive with k_bet. nih.gov |

The electrochemical properties of this compound are characterized by the reduction of its two electron-deficient centers: the pyridinium ring and the 4-nitrophenyl group. Cyclic voltammetry (CV) is a primary technique for investigating this behavior.

The reduction of the pyridinium cation is a well-studied process, though its characteristics are highly dependent on the experimental conditions, particularly the electrode material. rsc.org For instance, the reduction potential of pyridinium is approximately -0.58 V versus a saturated calomel (B162337) electrode (SCE) on a platinum electrode, but shifts to potentials around 400 mV more negative on silver, gold, or copper electrodes. rsc.org The reduction of the 4-nitrophenyl group typically proceeds via a one-electron transfer to form a stable nitro radical anion, which can be further reduced in subsequent steps. researchgate.net

Table 2: Representative Electrochemical Reduction Potentials

| Compound/Moiety | Process | Potential (V) | Conditions/Reference |

| Pyridinium | 1e⁻ reduction | -0.58 vs SCE | Aqueous, Pt electrode rsc.org |

| Pyridinium | 1e⁻ reduction | ~ -1.0 vs SCE | Aqueous, Ag, Au, Cu electrodes rsc.org |

| Nitrophenyl derivatives | 1e⁻ reduction (NO₂ → NO₂•⁻) | Varies with substitution | Protic media researchgate.net |

Radical Generation and Reactivity Profiles

The ability of this compound to accept an electron makes it a valuable precursor for generating radical species, which can then be harnessed in various synthetic transformations.

N-functionalized pyridinium salts have emerged as a versatile class of radical precursors in modern organic synthesis. semanticscholar.orgresearchgate.net The general activation strategy involves a reductive single-electron transfer (SET) to the pyridinium salt. This SET event can be triggered by various means, including photoredox catalysis or the formation of an EDA complex with a suitable donor under visible light irradiation. nih.govresearchgate.net

Upon accepting an electron, this compound is converted into its corresponding neutral radical, the 1-(2-(4-nitrophenyl)ethyl)pyridinyl radical. This species is a key intermediate that can initiate or participate in subsequent reaction cascades. semanticscholar.org The generation of carbon-, nitrogen-, and oxygen-centered radicals from various N-functionalized pyridinium salts has been extensively documented, highlighting the broad utility of this approach. researchgate.netnih.gov

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient heterocycles through the addition of nucleophilic carbon-centered radicals. wikipedia.orgsemanticscholar.org While the classic Minisci reaction often requires strongly acidic conditions, modern variants utilize N-functionalized pyridinium salts to achieve similar transformations under much milder, acid-free conditions. nih.govnih.gov

In this context, this compound acts as an activated substrate for radical attack. The N-substituent serves to enhance the reactivity of the pyridine (B92270) ring and, crucially, to control the regioselectivity of the radical addition. nih.govresearchgate.net This approach circumvents the common problem of obtaining mixtures of C2 and C4-functionalized isomers that occurs with simple pyridine substrates. nih.gov The reaction typically proceeds by generating an external radical (e.g., from a carboxylic acid or alkyl bromide) which then adds to the C2 or C4 position of the pyridinium ring. Subsequent rearomatization yields the functionalized pyridine product. The use of N-functionalized pyridinium salts has proven effective for the late-stage functionalization of complex molecules. nih.govresearchgate.net

Nucleophilic and Electrophilic Activation of the Pyridinium Moiety

The chemical behavior of this compound is characterized by the electronic interplay between its two key structural components: the electron-deficient pyridinium ring and the deactivated nitrophenyl ring. The quaternization of the pyridine nitrogen atom to form the pyridinium cation renders the attached aromatic ring highly susceptible to nucleophilic attack. Conversely, the nitrophenyl group, influenced by both the nitro substituent and the positively charged pyridinium moiety, exhibits profoundly diminished reactivity towards electrophiles.

The positively charged nitrogen atom in the this compound ion strongly withdraws electron density from the pyridine ring, thereby activating it towards nucleophilic attack. This activation does not lead to the addition of nucleophiles to the nitrogen atom itself, as it already bears a positive charge and lacks available orbitals for bonding. Instead, the ring carbons, particularly those at the ortho (C2, C6) and para (C4) positions, become electrophilic and serve as the sites for nucleophilic addition. quimicaorganica.org

The reaction proceeds via a dearomative addition mechanism, where a nucleophile attacks an electrophilic carbon center of the pyridinium ring. chemrxiv.org This process results in the formation of a non-aromatic dihydropyridine intermediate. nih.govacs.org The regioselectivity of this addition is influenced by both electronic and steric factors. Hard nucleophiles, such as organometallic reagents and hydrides, typically favor addition at the C2 position. quimicaorganica.org The stability of the resulting dihydropyridine adduct and the specific reaction conditions can also dictate the final product distribution. chemrxiv.org Weaker nucleophiles that may not react with neutral pyridine readily attack the activated pyridinium salt. quimicaorganica.org

While specific experimental data for this compound is not extensively documented, the expected reactivity can be inferred from studies on analogous N-alkyl pyridinium salts. The reaction outcomes are highly dependent on the nature of the nucleophile and the substituents on the ring.

| Nucleophile (Nu⁻) | Reagent Example | Predicted Primary Product(s) | Typical Reaction Conditions |

|---|---|---|---|

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | 1,2-Dihydropyridine derivative | Alcohol solvent (e.g., Methanol), Room temperature |

| Hydroxide (B78521) (OH⁻) | Potassium hydroxide (KOH) | Pyridone derivative (after oxidation) | Aqueous solution, often with an oxidant (e.g., K₃[Fe(CN)₆]) |

| Cyanide (CN⁻) | Potassium cyanide (KCN) | 4-Cyano-1,4-dihydropyridine derivative | Aqueous solution, Room temperature |

| Organometallic (R⁻) | Phenylmagnesium bromide (PhMgBr) | 2-Phenyl-1,2-dihydropyridine and/or 4-Phenyl-1,4-dihydropyridine | Anhydrous ether solvent (e.g., THF), Low temperature (-78 °C to 0 °C) |

Electrophilic aromatic substitution (EAS) on the nitrophenyl ring of this compound is exceptionally challenging due to the presence of two powerful deactivating groups. msu.edu The nitro group (—NO₂) is a canonical example of a strong deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. youtube.comvedantu.compearson.com This withdrawal significantly reduces the ring's nucleophilicity, making it less reactive towards electrophiles. masterorganicchemistry.com

Furthermore, the 1-(2-phenylethyl)pyridinium (B14099050) substituent also acts as a strong deactivating group. The permanent positive charge on the pyridinium nitrogen exerts a powerful electron-withdrawing inductive effect that is transmitted through the ethyl bridge to the phenyl ring. wikipedia.orglibretexts.org The cumulative effect of these two electron-withdrawing groups renders the nitrophenyl ring extremely electron-poor and thus highly resistant to attack by electrophiles. Consequently, forcing conditions, such as high temperatures and the use of superacids, are typically required to induce any substitution. msu.edualmerja.com

In addition to deactivation, both substituents exert a directing effect on the position of any potential substitution.

Nitro Group (at C4): This group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C2 and C6). youtube.comvedantu.com This is because the resonance structures of nitrobenzene (B124822) show an accumulation of positive charge at the ortho and para positions, making the meta positions the least deactivated. vedantu.comorganicchemistrytutor.com

1-(2-Phenylethyl)pyridinium Group (at C1): As a strongly deactivating group that withdraws electrons primarily through an inductive effect, this substituent is also predicted to be a meta-director. wikipedia.org It directs incoming electrophiles to the C3 and C5 positions.

The presence of two meta-directing groups at positions 1 and 4 means their directing effects are not cooperative. The nitro group directs to C2/C6, while the ethylpyridinium group directs to C3/C5. The outcome of an EAS reaction under such circumstances is difficult to predict and would likely result in a mixture of products, if any reaction occurs at all. The reaction would be very slow, and harsh conditions could lead to degradation of the starting material. msu.edu

| EAS Reaction | Typical Reagents | Required Conditions | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | Fuming HNO₃ / Concentrated H₂SO₄ | High temperature (>100 °C) | 1-(2-(2,4-Dinitrophenyl)ethyl)pyridinium and/or 1-(2-(3,4-Dinitrophenyl)ethyl)pyridinium |

| Halogenation (e.g., Bromination) | Br₂ / FeBr₃ | High temperature, prolonged reaction time | 1-(2-(2-Bromo-4-nitrophenyl)ethyl)pyridinium and/or 1-(2-(3-Bromo-4-nitrophenyl)ethyl)pyridinium |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | High temperature | 2-Nitro-4-(2-(pyridinium-1-yl)ethyl)benzenesulfonic acid and/or 2-(2-(Pyridinium-1-yl)ethyl)-5-nitrobenzenesulfonic acid |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | No reaction expected | The ring is too deactivated for Friedel-Crafts reactions. |

Lack of Publicly Available Spectroscopic Data for this compound Prevents Detailed Analysis

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the advanced spectroscopic characterization of the compound this compound. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and electronic absorption and emission spectra, no specific research findings or detailed datasets for this particular molecule could be located.

The inquiry sought to populate a detailed article structure focusing on high-resolution NMR for molecular conformation and intermolecular interactions, vibrational spectroscopy for functional group analysis and hydrogen bonding, and electronic spectroscopy. However, the absence of published studies characterizing this compound means that a scientifically accurate and thorough article adhering to the requested structure cannot be generated at this time.

While general principles of spectroscopic techniques and data for structurally related compounds—containing either a 4-nitrophenyl group or a pyridinium moiety—are available, any attempt to extrapolate this information to this compound would be speculative and would not meet the required standard of scientific accuracy for the specific compound . The creation of the requested data tables is therefore not possible.

Further research and experimental characterization of this compound would be required to provide the specific data necessary to fulfill the detailed request.

Advanced Spectroscopic Characterization and Electronic Structure Probes

Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopic Analysis of Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of molecules provides critical information about their electronic transitions. For organic compounds with aromatic systems and functional groups like the nitro group and pyridinium (B92312) cation in 1-(2-(4-Nitrophenyl)ethyl)pyridinium, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions. nih.gov

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. youtube.com These are characteristic of the conjugated systems within the nitrophenyl and pyridinium rings. The presence of the nitro group, a strong chromophore, significantly influences the absorption profile. The n → π* transitions, resulting from the excitation of a non-bonding electron (for instance, from the oxygen atoms of the nitro group) to a π* antibonding orbital, are typically of lower intensity. youtube.com

In substituted pyridinium compounds, the electronic properties can be significantly affected by the nature of the substituents. rsc.org The nitrophenyl group in this compound acts as a strong electron-withdrawing group, which can lead to intramolecular charge-transfer (CT) transitions. These CT bands are often sensitive to the solvent polarity. Studies on similar nitrophenyl-containing compounds have shown that the absorption maxima can shift depending on the solvent environment. rsc.org For instance, in related 4-(nitrophenyl)-1,4-dihydropyridines, distinct absorption bands are observed, and their positions can be influenced by interactions with the solvent. researchgate.net

The UV-Vis spectrum of a related compound, 4-nitrophenyl boronic acid pinacol (B44631) ester, shows a characteristic absorption that changes upon reaction, indicating the sensitivity of the nitrophenyl chromophore to its chemical environment. researchgate.net Similarly, the electronic transitions in pyridinium derivatives can be probed to understand acid-base interactions in various media. rsc.org

Table 1: Typical Electronic Transitions in Aromatic Nitro and Pyridinium Compounds

| Transition Type | Description | Expected Molar Absorptivity (ε) |

| π → π | Excitation from a π bonding to a π antibonding orbital. | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π | Excitation from a non-bonding orbital to a π antibonding orbital. | Low (<2,000 L mol⁻¹ cm⁻¹) |

| Charge-Transfer (CT) | Electron transfer from a donor to an acceptor part of the molecule. | Variable, often broad bands |

Fluorescence and Luminescence Studies: Quantum Yield and Lifetime Measurements

Fluorescence spectroscopy provides insights into the de-excitation pathways of electronically excited molecules. The fluorescence quantum yield (Φf) is a key parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org A high quantum yield indicates that fluorescence is a major de-excitation pathway, while a low quantum yield suggests that non-radiative processes, such as internal conversion or intersystem crossing, are dominant. wikipedia.org

For molecules containing a nitroaromatic group, such as this compound, fluorescence is often quenched. researchgate.net This is attributed to efficient intersystem crossing to the triplet state, a common characteristic of nitroaromatic compounds. Studies on analogous 4-(2-nitrophenyl)-1,4-dihydropyridines have shown a complete quenching of the blue fluorescence that is observed in similar compounds lacking the electron-accepting nitro group. researchgate.net This quenching is evidence for an efficient deactivation pathway, likely involving electron transfer to the nitrobenzene (B124822) moiety. researchgate.net

The fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is another crucial parameter. It is inversely related to the sum of the rate constants for all de-excitation processes (radiative and non-radiative). nih.gov Short lifetimes are often indicative of efficient non-radiative decay channels.

The environment, particularly the solvent, can significantly impact both the quantum yield and the lifetime of a fluorophore. wikipedia.org For some pyridinium derivatives, fluorescence can be enhanced in viscous media where rotational motions that facilitate non-radiative decay are restricted. miami.edu

Table 2: Factors Influencing Fluorescence Quantum Yield and Lifetime

| Factor | Effect on Quantum Yield (Φf) | Effect on Lifetime (τ) |

| Efficient Intersystem Crossing | Decrease | Decrease |

| Presence of Quenching Groups (e.g., -NO₂) | Decrease | Decrease |

| Increased Solvent Viscosity | Increase (for some flexible molecules) | Increase (for some flexible molecules) |

| Non-radiative Decay Pathways | Decrease | Decrease |

Solvatochromic Effects and Their Relation to Excited State Dipole Moments

Solvatochromism refers to the change in the position, and sometimes the intensity, of UV-Vis absorption or fluorescence bands with a change in the solvent polarity. This phenomenon arises from differential solvation of the ground and excited states of the molecule. For polar molecules like this compound, the dipole moment can change significantly upon electronic excitation.

If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state relative to the ground state, resulting in a red shift (bathochromic shift) of the absorption band. Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) will be observed with increasing solvent polarity. This latter case is known as negative solvatochromism.

The magnitude of the solvatochromic shift can be correlated with the change in dipole moment upon excitation (Δμ = μe - μg), where μe and μg are the dipole moments of the excited and ground states, respectively. Various models and equations are used to quantify this relationship and estimate the excited-state dipole moment. mdpi.comrsc.org

Studies on styrylpyridinium dyes, which are structurally related to the pyridinium moiety, have shown significant solvatochromic behavior that is dependent on both the solvent and the substituents on the aromatic rings. nih.gov For some nitro-substituted compounds, reversals in solvatochromism have been observed, indicating complex interactions with different types of solvents. nih.gov The presence of the nitro group in this compound is expected to contribute to a significant excited-state dipole moment, making the compound's spectral properties sensitive to the solvent environment. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and radical ions. nih.gov This method is highly valuable for studying reaction mechanisms that involve radical intermediates.

In the context of pyridinium compounds, EPR can be used to characterize radical cations or neutral radicals that may form during electrochemical or photochemical processes. researchgate.net For instance, the electro-oxidation of 1,4-dihydropyridine (B1200194) derivatives has been shown to yield radical intermediates. researchgate.net Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, are often employed to facilitate EPR detection. researchgate.net The resulting EPR spectrum provides information about the structure of the trapped radical through the analysis of hyperfine splitting constants.

For this compound, radical intermediates could potentially be formed through one-electron reduction of the nitro group to a nitro radical anion or through oxidation of the pyridinium ring system under specific conditions. While direct EPR studies on this specific compound are not widely reported, the technique remains a powerful tool for investigating potential radical pathways in its chemical transformations. nih.gov

Mass Spectrometry for Precise Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments with high accuracy.

The fragmentation of a molecule in a mass spectrometer, typically induced by electron ionization (EI) or collision-induced dissociation (CID), is not a random process. youtube.com It follows chemically reasonable pathways that often lead to the formation of stable ions and neutral radicals. uni-saarland.de The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

For pyridinium derivatives, a common fragmentation pathway involves the cleavage of bonds adjacent to the positively charged nitrogen atom. In the case of benzylpyridinium ions, a characteristic fragmentation is the loss of the benzyl (B1604629) group to form a pyridinium cation. researchgate.net For this compound, a likely fragmentation would involve the cleavage of the C-C bond between the ethyl linker and the nitrophenyl ring or the C-N bond of the pyridinium ring.

The fragmentation of 1,4-dihydropyridine derivatives, which can be related to pyridinium compounds, often involves the loss of the substituent at the 4-position to form a stable pyridinium cation, which often corresponds to the base peak in the mass spectrum. researchgate.net The nitro group itself can also influence fragmentation, with potential losses of NO or NO₂. nih.gov The fragmentation pathways can be complex and may involve rearrangements. nih.gov Detailed analysis of the MS/MS spectra can help to piece together these pathways and confirm the structure of the parent molecule. nih.gov

Table 3: Common Fragmentation Patterns in Mass Spectrometry

| Fragmentation Type | Description | Resulting Ions |

| Alpha-Cleavage | Bond cleavage adjacent to a heteroatom or functional group. youtube.com | Formation of a stable carbocation or radical. |

| McLafferty Rearrangement | Hydrogen transfer from a γ-carbon to a carbonyl or similar group, followed by β-cleavage. | Formation of a neutral alkene and a radical cation. |

| Loss of Small Neutral Molecules | Elimination of stable molecules like H₂O, CO, NO₂, etc. | Fragment ion with a lower mass. |

| Retro-Diels-Alder | Cleavage of a cyclohexene-like ring into a diene and a dienophile. | Two smaller fragment ions (one charged). |

Computational Chemistry and Theoretical Investigations of 1 2 4 Nitrophenyl Ethyl Pyridinium

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are central to the theoretical investigation of molecular systems. DFT, in particular, has become a popular tool due to its favorable balance of computational cost and accuracy. espublisher.com These methods are used to solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) for the molecule, yielding detailed information about its geometry, stability, and electronic properties. For a molecule like 1-(2-(4-nitrophenyl)ethyl)pyridinium, with its distinct donor-acceptor structure (pyridinium and nitrophenyl groups), these calculations offer deep insights into its intramolecular interactions.

The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds in its ethyl linker, multiple stable conformations (isomers) may exist.

Table 1: Hypothetical Torsional Angle Comparison for Optimized Geometries of this compound

| Conformer | Dihedral Angle (N_pyridyl-C-C-C_phenyl) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 (Global Minimum) |

| Gauche | ~60° | 1.5 - 3.0 |

This table illustrates potential results from a conformational analysis, showing the most stable 'anti' conformation where the phenyl and pyridinium (B92312) rings are furthest apart, and a higher-energy 'gauche' conformer.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the chemical reactivity, kinetic stability, and the electronic excitation potential of a molecule. schrodinger.comresearchgate.net A smaller gap generally indicates that the molecule can be more easily excited, which is relevant for its optical and electronic properties. wikipedia.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich nitrophenyl moiety, which acts as the electron-accepting part of the molecule due to the strong withdrawing nature of the nitro group. Conversely, the LUMO would likely be centered on the electron-deficient pyridinium ring, the electron-donating component. This spatial separation of the frontier orbitals is characteristic of "push-pull" or charge-transfer systems. rsc.org The electronic transition from the HOMO to the LUMO corresponds to an intramolecular charge transfer (ICT), where electron density moves from the nitrophenyl end towards the pyridinium ring upon excitation. DFT calculations can visualize the spatial distribution of these orbitals and precisely calculate the energy gap.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -7.5 to -6.5 | 4-Nitrophenyl Ring and Nitro Group |

| LUMO | -3.0 to -2.0 | Pyridinium Ring |

| Gap (ΔE) | 4.5 to 4.5 | - |

Note: These are representative values based on similar aromatic compounds. The exact energies would be determined by specific DFT calculations.

A more intuitive way to visualize charge distribution is through the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In this molecule, these would be concentrated around the oxygen atoms of the nitro group.

Blue regions (positive potential) signify areas of low electron density or electron deficiency, which are prone to nucleophilic attack. The positive charge of the pyridinium ring, particularly the nitrogen atom and the hydrogen atoms on the ring, would be the most prominent blue area.

Green regions represent areas of neutral or intermediate potential.

The MEP map provides a clear picture of the molecule's charge separation, highlighting the electron-accepting nitro group and the positively charged pyridinium head, which is crucial for understanding its intermolecular interactions and role in potential charge-transfer applications.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

While standard DFT is excellent for ground-state properties, the study of how a molecule interacts with light requires an examination of its excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. materialsciencejournal.orgnih.gov It allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate and interpret spectroscopic data.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. The calculations identify the vertical excitation energies from the ground state to various excited states. The most significant transition is typically the HOMO→LUMO transition. materialsciencejournal.org The energy of this transition corresponds to the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. The calculated oscillator strength provides a measure of the intensity of this absorption band. For a charge-transfer compound like this, the HOMO→LUMO transition is expected to be strong and would likely fall in the UV or near-visible region of the spectrum. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved.

Molecules with significant intramolecular charge transfer, like this compound, are excellent candidates for non-linear optical (NLO) materials. rsc.org NLO materials interact with intense light sources (like lasers) to produce light of new frequencies, a property essential for applications in telecommunications, optical computing, and photonics. rsc.orgnih.gov

The key NLO properties at the molecular level are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. DFT methods can be used to calculate these properties. The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation. A large value of β is desirable and is typically found in non-centrosymmetric molecules with a large change in dipole moment between the ground and excited states. espublisher.comnih.gov Given its permanent cationic charge and the significant charge redistribution expected during the HOMO→LUMO transition, this compound is predicted to have a substantial first hyperpolarizability. Theoretical calculations can quantify this property and guide the design of new, more efficient NLO materials.

Table 3: Illustrative Calculated NLO Properties

| Property | Symbol | Representative Calculated Value (a.u.) |

| Dipole Moment | µ | > 10 D |

| Average Polarizability | ⟨α⟩ | 200 - 300 |

| First Hyperpolarizability | β_tot | 500 - 1500 |

Note: These values are illustrative and depend heavily on the computational method and basis set used. They are intended to show the expected order of magnitude for a molecule with strong charge-transfer characteristics.

Supramolecular Assembly and Intermolecular Interactions of 1 2 4 Nitrophenyl Ethyl Pyridinium

Principles of Supramolecular Recognition and Self-Assembly

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. Two fundamental concepts underpinning this field are molecular recognition and self-assembly. Molecular recognition is the specific binding of molecules (a host and a guest) to each other through complementary interactions, often likened to a "lock and key" mechanism. Self-assembly is the spontaneous organization of molecules into ordered arrangements.

**6.2. Non-Covalent Interactions Governing Assembly Formation

The planar aromatic rings of the pyridinium (B92312) and nitrophenyl moieties are prime candidates for π-π stacking interactions. These interactions arise from the attraction between the electron-rich π-cloud of one aromatic ring and the electron-deficient σ-framework of another. In the case of 1-(2-(4-Nitrophenyl)ethyl)pyridinium, the electron-poor nature of both the pyridinium and nitrophenyl rings (due to the positive charge and the nitro group, respectively) suggests that offset or edge-to-face stacking arrangements would be more favorable than a face-to-face geometry to minimize electrostatic repulsion.

While specific crystallographic data for this compound is not available in the searched literature, studies on similar aromatic compounds provide insight into the expected distances for these interactions.

Table 1: Typical Distances for π-π Stacking Interactions

| Interaction Type | Typical Interplanar Distance (Å) |

|---|---|

| Parallel Displaced | 3.3 - 3.8 |

These interactions are crucial in organizing the molecules into columns or layers within a crystal lattice. The strength and geometry of the π-π stacking can be influenced by the presence of substituents on the aromatic rings.

Hydrogen bonding plays a pivotal role in directing the supramolecular assembly of many organic molecules. While this compound lacks strong hydrogen bond donors like O-H or N-H in its primary structure, weaker C-H···O and C-H···π hydrogen bonds are expected to be significant.

The oxygen atoms of the nitro group are potential hydrogen bond acceptors, and they can interact with the aromatic and aliphatic C-H groups of neighboring molecules, leading to the formation of extended networks. Furthermore, C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the π-system of an aromatic ring, are also anticipated. The pyridinium and nitrophenyl rings can both act as π-acceptors in such interactions.

Table 2: Expected Hydrogen Bonding in this compound

| Donor | Acceptor | Interaction Type |

|---|---|---|

| Aromatic C-H | Oxygen (Nitro group) | C-H···O |

| Aliphatic C-H | Oxygen (Nitro group) | C-H···O |

| Aromatic C-H | π-system (Pyridinium) | C-H···π |

| Aromatic C-H | π-system (Nitrophenyl) | C-H···π |

| Aliphatic C-H | π-system (Pyridinium) | C-H···π |

These hydrogen bonding networks contribute to the cohesion and dimensionality of the supramolecular structure.

The positively charged pyridinium ring is a key player in the intermolecular interactions of this compound. It can engage in strong cation-π interactions with the electron-rich π-face of the nitrophenyl ring of an adjacent molecule. This interaction is primarily electrostatic in nature, arising from the attraction between the positive charge of the cation and the quadrupole moment of the aromatic ring.

Additionally, the pyridinium cation can participate in ion-dipole interactions with polar functional groups, such as the nitro group of a neighboring molecule. The strength of these interactions is sensitive to the electronic properties of the π-system; electron-donating substituents would enhance the interaction, while electron-withdrawing groups would weaken it.

Host-Guest Chemistry with Macrocyclic Receptors

The structural and electronic features of this compound make it an interesting potential guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. The hydrophobic ethyl linker and the nitrophenyl group could be encapsulated within the cavity of a cyclodextrin, driven by the hydrophobic effect.

Calixarenes, with their tunable cavity sizes and the possibility of functionalization, could also serve as hosts. The pyridinium moiety could interact with the electron-rich cavity of a calixarene (B151959) through cation-π interactions. The formation of such host-guest complexes would be dependent on factors such as the size and shape complementarity between the host and guest, as well as the solvent environment. While specific studies on the host-guest chemistry of this compound with macrocyclic receptors were not found in the searched literature, the principles of molecular recognition suggest that such interactions are feasible and could lead to the formation of well-defined supramolecular assemblies.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclodextrins |

| Calixarenes |

Binding Affinity and Selectivity with Supramolecular Cages

The binding behavior of this compound with various supramolecular cages, such as cucurbit[n]urils and cyclodextrins, has been investigated to understand the non-covalent interactions that govern host-guest complexation. These studies are crucial for the development of molecular recognition systems and potential applications in areas like drug delivery and sensing.

While specific binding constant values for this compound with a wide range of supramolecular cages are not extensively documented in publicly available literature, the principles of host-guest chemistry with related pyridinium derivatives provide a framework for understanding its potential interactions. For instance, the binding affinity of cationic guests with cucurbit[n]urils is influenced by factors such as the size of the host's cavity, the charge of the guest, and the hydrophobicity of the interacting moieties.

The interaction of pyridinium derivatives with supramolecular hosts is a complex interplay of ion-dipole interactions between the positively charged pyridinium nitrogen and the carbonyl portals of hosts like cucurbiturils, as well as hydrophobic interactions between the aromatic rings and the cavity of the host. The presence of the nitro group on the phenyl ring of this compound can further influence binding through electronic effects and potential hydrogen bonding.

A hypothetical representation of binding data, based on studies of similar compounds, is presented in the table below to illustrate the type of information sought in such research.

| Supramolecular Host | Binding Constant (Ka, M-1) | Stoichiometry (Host:Guest) | Thermodynamic Parameters (ΔH, ΔS) |

|---|---|---|---|

| Cucurbit uril (CB ) | Data not available | Data not available | Data not available |

| Beta-Cyclodextrin (β-CD) | Data not available | Data not available | Data not available |

| Pillar researchgate.netarene | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental data for this compound was not found in the searched sources.

Encapsulation and Release Phenomena

The encapsulation of guest molecules like this compound within supramolecular cages is a key aspect of host-guest chemistry. This process can alter the physicochemical properties of the guest, such as its solubility and stability. The release of the encapsulated guest can often be triggered by external stimuli, such as changes in pH, temperature, or the presence of a competitive guest, which is a critical feature for controlled-release applications.

Formation of Ordered Supramolecular Architectures (e.g., Microcrystals, Microspheres)

The self-assembly of molecules into well-defined, ordered structures is a fundamental concept in supramolecular chemistry. For ionic compounds like this compound, intermolecular interactions such as π-π stacking, hydrogen bonding, and electrostatic interactions can drive the formation of ordered architectures like microcrystals or microspheres.

The crystal engineering of pyridinium salts is an active area of research, where the goal is to control the solid-state structure and, consequently, the material's properties. The nitrophenyl group in this compound can participate in various non-covalent interactions, including π-π stacking with the pyridinium ring of an adjacent molecule. The counter-ion associated with the pyridinium cation also plays a crucial role in directing the packing of the molecules in the crystal lattice.

While specific reports on the formation of microcrystals or microspheres from this compound were not identified in the available literature, studies on structurally related nitrophenyl-containing piperazinium salts have shown the formation of diverse supramolecular assemblies, including one-dimensional chains and two-dimensional sheets, stabilized by a network of hydrogen bonds and other weak interactions. These findings suggest that this compound likely possesses the potential to form a variety of ordered supramolecular structures.

Advanced Applications in Materials Science and Catalysis

Utilization as Chromophores and Fluorophores in Optical Materials

The inherent electronic structure of 1-(2-(4-Nitrophenyl)ethyl)pyridinium, possessing strong electron-accepting moieties, makes it a compelling candidate for use in optical materials. The pyridinium (B92312) ring acts as a potent electron acceptor, a characteristic that is fundamental to the design of chromophores and fluorophores with tailored properties.

The optical characteristics of molecules like this compound are governed by principles of electronic donor-acceptor (D-A) interactions. In this molecule, the pyridinium cation is a powerful electron acceptor (A). The 4-nitrophenyl group is also strongly electron-withdrawing, creating a molecule with a pronounced intramolecular charge-transfer (ICT) character. The design of such compounds for specific optical applications relies on the strategic manipulation of their molecular structure.

Key design principles for tuning the optical properties of pyridinium-based chromophores include:

Modifying Donor and Acceptor Strength : The energy of the ICT band can be precisely controlled by pairing the pyridinium acceptor with various electron-donating groups. While this compound itself lacks a strong donor, related dipolar chromophores pair pyridinium acceptors with potent donors like 4-(dimethylamino)phenyl, resulting in intense, visible ICT absorption bands. nih.gov The 4-nitrophenol (B140041) moiety is itself an attractive component for nonlinear optical (NLO) materials due to its large hyperpolarizability. researchgate.netresearchgate.net

Extending the π-Conjugated Bridge : The length and nature of the molecular bridge connecting donor and acceptor groups significantly influence the optical properties. Extending the conjugation length, for instance by adding ethylene (B1197577) units, typically leads to a red-shift (a shift to longer wavelengths) in the absorption bands of organic D-A compounds. nih.gov

Varying Molecular Geometry : The number of conjugated "arms" attached to a central pyridinium acceptor can be varied to fine-tune two-photon absorption properties. nih.govnih.gov Introducing multiple branches can enhance effects like intramolecular charge transfer and excitonic coupling, leading to materials with superior performance in applications like two-photon microscopy. nih.govnih.gov

These principles allow for the rational design of materials with specific absorption and emission wavelengths, fluorescence quantum yields, and nonlinear optical responses. The inherent positive charge of the pyridinium group also helps to improve aqueous solubility and reduce undesirable π-π stacking in some systems. nih.gov

| Design Principle | Structural Component Modified | Effect on Optical Properties | Example System | Reference |

| Donor-Acceptor Strength | Electron donor and/or acceptor groups | Tunes energy of ICT absorption/emission bands | 4-(dimethylamino)phenyl (donor) and pyridinium (acceptor) | nih.gov |

| π-Conjugation Length | Bridge connecting donor and acceptor | Shifts absorption to longer wavelengths (red-shift) | Increasing E-ethylene units in D-A chromophores | nih.gov |

| Molecular Architecture | Number of conjugated "arms" on a central core | Enhances two-photon absorption and excitonic coupling | Pyridinium center with multiple methoxystyrene "arms" | nih.govnih.gov |

Pyridinium salts can be incorporated as active components in a variety of luminescent materials, including polymers, liquid crystals, and other ordered assemblies. nih.govelsevierpure.com Their ionic nature and molecular structure facilitate self-assembly or integration into host matrices to form functional micro- and nanostructures.

For instance, poly(pyridinium salt)s have been synthesized that exhibit light-emitting properties in both solution and the solid state. nih.govnih.gov In another example, a specially designed organic pyridinium salt demonstrated bright green emission when doped into cyclodextrin. rsc.org The photophysical properties of such aggregates are highly dependent on molecular conformation and intermolecular packing. The same study found that the pristine solid material could change its emission color from deep blue to green upon exposure to water vapor, which induced a crystalline phase transformation and enhanced fluorescence quantum efficiency by stabilizing the molecular conformation and strengthening intermolecular hydrogen bonds. rsc.org Three-fold symmetrical pyridinium salts have also been shown to form liquid-crystalline columnar phases that are photoluminescent. elsevierpure.com These examples highlight the potential for using the structural features of this compound to create responsive and efficient luminescent materials.

Role in Charge Transport and Organic Electronic Devices

The electron-deficient nature of the this compound compound makes it a promising component for organic electronic devices, where charge generation, separation, and transport are critical processes.

In the context of organic electronics, the pyridinium moiety is a well-established electron acceptor. nih.govnih.goveurekaselect.com The combination of the positively charged pyridinium ring and the strongly electron-withdrawing nitro group in this compound results in a molecule with a very high electron affinity. This makes it an excellent electron acceptor in donor-acceptor (D-A) systems designed for photo-induced electron transfer (PET). nih.gov

Upon photoexcitation, an electron can be transferred from a donor molecule or moiety to the pyridinium-nitrophenyl system, creating a charge-separated state. nih.govresearchgate.net The efficiency and lifetime of this charge-separated state are critical for applications in photovoltaics and photodetectors. The design of biaryl N-carbamoyl pyridinium salts with a D-A structure has been shown to enable optical triggering with visible light while simultaneously preventing photodegradation. nih.gov In related systems, electron transfer from a dihydropyridine (B1217469) chromophore (donor) to a nitrobenzene (B124822) moiety (acceptor) has been observed, leading to complete fluorescence quenching and the formation of a charge-transfer intermediate. researchgate.net The strong electron-accepting character of this compound makes it a candidate material for n-type (electron-transporting) organic semiconductors.

Charge carrier mobility is a key parameter determining the performance of organic electronic devices. nih.govrsc.org In organic semiconductors, this mobility is highly sensitive to molecular packing, intermolecular electronic coupling, and energetic disorder. rsc.orgkit.edu The incorporation of ionic species like pyridinium salts into a semiconductor matrix can significantly modulate these factors.

The presence of the charged pyridinium cation and the polar nitro group in this compound would lead to strong intermolecular electrostatic interactions. Research has shown that incorporating a simple ionic additive (tetramethylammonium iodide) into a conjugated polymer can inhibit the torsion of alkyl side chains, leading to more ordered lamellar packing and enhanced interchain π-π interactions. nih.gov This improved molecular order resulted in a 24-fold increase in hole mobility in an organic field-effect transistor. nih.gov Therefore, the ionic and polar nature of this compound could be leveraged to control the morphology and molecular packing of organic semiconductor films, thereby modulating charge mobility. While high charge mobility is often desired, controlled modulation is also crucial for designing complex device architectures like organic light-emitting diodes (OLEDs) and organic solar cells.

Catalytic Applications of Pyridinium-Based Systems

The pyridinium scaffold is not only useful for its material properties but also serves as a versatile platform in organic catalysis. researchgate.net Pyridinium salts are involved in a wide range of transformations, often leveraging their ability to act as single-electron transfer agents or radical precursors. nih.govnih.gov

Pyridinium salts have been successfully employed in photoredox catalysis. nih.govacs.org They can form light-absorbing electron donor-acceptor (EDA) complexes with electron-rich molecules. nih.govacs.org Upon irradiation with visible light, these complexes can initiate chemical reactions without the need for an external photocatalyst. nih.gov This strategy has been applied to the enantioselective α-alkylation of aldehydes, where an amino acid-derived pyridinium salt acts as the alkylating agent. nih.govrsc.org

Furthermore, pyridinium salts can serve as effective hydrogen atom transfer (HAT) reagents. In one photocatalytic system, N-methoxy- or N-aminopyridinium salts generate methoxy (B1213986) or amidyl radicals, which then abstract a hydrogen atom from an aldehyde to form an acyl radical. acs.org This acyl radical can then participate in subsequent bond-forming reactions, such as the site-selective acylation of other pyridines. acs.org Other applications include the use of pyridinium salt catalysts for the synthesis of cyclic carbonates from epoxides and carbon dioxide. researchgate.net This diverse reactivity highlights the potential of the pyridinium core within this compound for the development of novel catalytic systems.

| Catalytic Application | Type of Reaction | Role of Pyridinium Salt | Reference(s) |

| Enantioselective α-Alkylation | C-C Bond Formation | Alkylating reagent; forms light-activated charge-transfer complex | nih.gov, rsc.org |

| Site-Selective C–H Acylation | C-H Functionalization | Hydrogen Atom Transfer (HAT) reagent precursor | acs.org |

| Cyclic Carbonate Synthesis | CO2 Fixation | Organocatalyst for cycloaddition of CO2 to epoxides | researchgate.net |

| C4-Selective C–H Borylation | C-H Functionalization | Forms electron donor-acceptor complex to drive radical addition | acs.org |

| General Organic Synthesis | Various | Radical precursor or reservoir | nih.gov, researchgate.net |

Photoredox Catalysis and Visible Light-Driven Transformations

The distinct electronic structure of this compound, characterized by an electron-deficient pyridinium moiety and an electron-withdrawing nitrophenyl group, suggests its potential involvement in photoredox catalysis and visible light-driven transformations. The presence of the nitroaromatic chromophore allows for the absorption of light, potentially initiating electron transfer processes that are central to photoredox catalysis.

While direct studies on the photocatalytic activity of this compound are not extensively documented, research on analogous molecular structures provides a strong basis for its potential in this field. For instance, studies on nitrophenyl-substituted dihydropyridines have demonstrated that photoexcitation can lead to intramolecular electron transfer from the dihydropyridine ring (an electron donor) to the nitrophenyl group (an electron acceptor). researchgate.netacs.org This process generates a charge-separated state, a key intermediate in many photoredox catalytic cycles.

Similarly, pyridinium salts themselves are known to participate in photo-induced electron transfer (PET) processes. nih.gov The electron-accepting nature of the pyridinium ring makes it a suitable candidate for mediating electron transfer from a photoexcited catalyst to a substrate, or vice-versa. In the case of this compound, the combination of the pyridinium and nitrophenyl groups could lead to complex and potentially useful photochemistry. Upon irradiation with visible light, it is plausible that the molecule could be excited to a state where it can act as either an electron acceptor or, through subsequent steps, an electron donor, thereby catalyzing a variety of chemical transformations.

The functionalization of pyridinium derivatives for visible-light-driven photocatalysis is an active area of research. nih.gov For example, quinolinone has been employed as an organic photocatalyst to drive the functionalization of various pyridinium substrates under visible light. nih.gov This highlights the general principle that pyridinium scaffolds can be integrated into photocatalytic systems.

Table 1: Potential Photoredox Properties of this compound based on Analogous Systems

| Property | Observation in Analogous Systems | Potential Implication for this compound |

| Photo-induced Electron Transfer (PET) | Nitrophenyl-dihydropyridine systems show intramolecular electron transfer upon photoexcitation. researchgate.netacs.org | The nitrophenyl group can act as an electron acceptor, and the pyridinium moiety can mediate electron transfer. |

| Visible Light Absorption | Donor-acceptor pyridinium salts can be engineered for optical triggering with visible light. nih.gov | The nitroaromatic chromophore likely allows for absorption in the visible spectrum, a prerequisite for a visible-light photocatalyst. |

| Radical Generation | N-functionalized pyridinium salts can act as radical precursors through reductive single-electron transfer. researchgate.net | Upon photo-induced electron transfer, the compound could potentially generate radical intermediates for subsequent reactions. |

Metal-Organic Frameworks (MOFs) incorporating Pyridinium Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs, such as their porosity, stability, and catalytic activity, can be tuned by carefully selecting the metal and organic linker. Pyridinium-containing linkers are of particular interest due to their charged nature, which can influence the framework's properties and create opportunities for anion exchange and guest-host interactions. rsc.orgresearchgate.net

While there are no specific reports detailing the incorporation of this compound as a primary linker in a MOF, the principles of MOF design suggest its potential utility after appropriate functionalization. To be used as a linker, the molecule would need to be modified to include coordinating groups, such as carboxylates or azoles, that can bind to the metal centers. For example, if carboxylate groups were added to the phenyl ring, the resulting molecule could be used to build cationic MOFs. rsc.org

The presence of the pyridinium cation within the MOF structure would create a positively charged framework, which would require counter-anions to be present within the pores. These anions can be exchanged, allowing for the tuning of the MOF's properties for specific applications, such as gas separation or catalysis. rsc.org Furthermore, the nitro group on the phenyl ring could serve as a functional site for post-synthetic modification, enabling the introduction of other chemical functionalities into the MOF. nih.gov

The general advantages of using pyridinium-based linkers in MOFs are well-established and are summarized in the table below. These advantages would likely be conferred to MOFs constructed with a functionalized version of this compound.

Table 2: Properties and Applications of MOFs with Pyridinium-Based Linkers

| Feature | Description | Potential Application |

| Cationic Framework | The pyridinium nitrogen atom carries a permanent positive charge, leading to a positively charged MOF structure. rsc.org | Anion exchange, selective adsorption of anionic species. |

| Tunable Porosity | The size and shape of the pores can be controlled by the length and geometry of the pyridinium linker. alfa-chemistry.com | Gas storage and separation, catalysis. |

| High Thermal Stability | Pyridine-based MOFs often exhibit good thermal stability. alfa-chemistry.com | Applications requiring high temperatures. |

| Chemical Selectivity | The functional groups on the pyridinium linker can impart chemical selectivity to the MOF. alfa-chemistry.com | Selective catalysis, chemical sensing. |

Role as Reagents or Catalytic Intermediates in Organic Synthesis

The compound this compound has been studied as a reagent in organic synthesis, particularly in elimination reactions. Its structure makes it a suitable substrate for studying reaction mechanisms, such as the ElcB (Elimination, Unimolecular, conjugate Base) mechanism.

A detailed kinetic study of the hydroxide (B78521) ion-catalyzed elimination reactions of a series of N-(2-(4-nitrophenyl)ethyl)pyridinium cations has been conducted. lookchem.com In these reactions, the compound undergoes an elimination reaction to form 4-nitrostyrene (B89597) and pyridine (B92270). The study revealed that the reaction proceeds via an ElcB mechanism, where a proton is first removed from the carbon atom adjacent to the nitrophenyl group to form a carbanionic intermediate. This is followed by the expulsion of the pyridine leaving group.

The rate-determining step of the reaction was found to depend on the basicity of the pyridine leaving group. lookchem.com For less basic pyridines, the initial deprotonation is the slow step, while for more basic pyridines, the expulsion of the pyridine from the carbanionic intermediate becomes rate-determining. lookchem.com This change in the rate-determining step is a classic hallmark of the ElcB mechanism.

Table 3: Kinetic Data for the ElcB Reaction of N-(2-(4-Nitrophenyl)ethyl)pyridinium Cations

| Pyridine Substituent | pKBH of Pyridine | Second-Order Rate Constant (kOH) M-1s-1 | Rate-Determining Step |

| 4-CN | 1.90 | 1.45 | Deprotonation |

| 3-Cl | 2.84 | 0.85 | Deprotonation |

| H | 5.23 | 0.28 | Deprotonation |

| 4-Me | 6.02 | 0.16 | Transition |

| 4-NMe2 | 9.70 | 0.0034 | Leaving Group Expulsion |

| Data adapted from a study on the ElcB reactions of N-(2-(4-nitrophenyl)ethyl)pyridinium cations. lookchem.com |